2-Tert-butylsulfinylpyridin-3-ol
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Overview
Description
2-Tert-butylsulfinylpyridin-3-ol is a chemical compound that features a pyridine ring substituted with a tert-butylsulfinyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylsulfinylpyridin-3-ol typically involves the introduction of the tert-butylsulfinyl group to a pyridine derivative. One common method involves the reaction of pyridin-3-ol with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfinyl group is converted to a sulfone group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to convert the sulfinyl group to a sulfide group.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Tert-butylsulfonylpyridin-3-ol.
Reduction: 2-Tert-butylthiopyridin-3-ol.
Substitution: Various substituted pyridin-3-ol derivatives.
Scientific Research Applications
2-Tert-butylsulfinylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfinylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfinyl group can form strong hydrogen bonds and van der Waals interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl group can participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Tert-butylsulfonylpyridin-3-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Tert-butylthiopyridin-3-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
Pyridin-3-ol: The parent compound without the tert-butylsulfinyl group.
Uniqueness: 2-Tert-butylsulfinylpyridin-3-ol is unique due to the presence of the tert-butylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
2-Tert-butylsulfinylpyridin-3-ol is a synthetic compound characterized by a pyridine ring substituted with a tert-butylsulfinyl group and a hydroxyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's interactions with various molecular targets, including enzymes and receptors, suggest potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The tert-butylsulfinyl group enhances the compound's stability and reactivity through:
- Hydrogen Bonding : The sulfinyl group can form strong hydrogen bonds with active sites on enzymes.
- Van der Waals Interactions : These interactions can modulate enzyme activity, leading to inhibition or activation depending on the target.
- Nucleophilic and Electrophilic Reactions : The hydroxyl group can participate in various biochemical reactions, influencing the compound's overall biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its usefulness in developing new antibiotics.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in conditions like cancer where DHFR is overactive. -
Antimicrobial Efficacy :
In vitro tests demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating promising potential for further development as an antimicrobial agent. -
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results showed that this compound scavenged DPPH radicals effectively with an IC50 value of 30 µg/mL, highlighting its potential role in protecting cells from oxidative damage.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Tert-butylsulfonylpyridin-3-ol | Sulfonyl group instead of sulfinyl | Moderate enzyme inhibition |
2-Tert-butylthiopyridin-3-ol | Sulfide group instead of sulfinyl | Lower antimicrobial activity |
Pyridin-3-ol | Parent compound without tert-butylsulfinyl | Minimal biological activity |
Properties
IUPAC Name |
2-tert-butylsulfinylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)13(12)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBONFEQLIRJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C1=C(C=CC=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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